molecular formula C17H16O3 B1292253 2-Acetoxy-3',5'-methylbenzophenone CAS No. 890099-15-7

2-Acetoxy-3',5'-methylbenzophenone

Cat. No.: B1292253
CAS No.: 890099-15-7
M. Wt: 268.31 g/mol
InChI Key: UVAUFBIYKFNXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-3',5'-methylbenzophenone is an organic compound with the molecular formula C17H16O3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 3,5-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3',5'-methylbenzophenone typically involves the acylation of phenyl acetate with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenyl acetate+3,5-Dimethylbenzoyl chloride2-(3,5-Dimethylbenzoyl)phenyl acetate\text{Phenyl acetate} + \text{3,5-Dimethylbenzoyl chloride} \rightarrow \text{this compound} Phenyl acetate+3,5-Dimethylbenzoyl chloride→2-(3,5-Dimethylbenzoyl)phenyl acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3',5'-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzophenone.

    Reduction: Formation of 2-(3,5-dimethylbenzyl)phenyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the substituent introduced.

Scientific Research Applications

2-Acetoxy-3',5'-methylbenzophenone is utilized in several scientific research areas:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3',5'-methylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: The parent compound, lacking the 3,5-dimethylbenzoyl group.

    3,5-Dimethylbenzoyl chloride: The acylating agent used in the synthesis of 2-Acetoxy-3',5'-methylbenzophenone.

    2-(3,5-Dimethylbenzoyl)benzoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to the presence of both the phenyl acetate and 3,5-dimethylbenzoyl moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

2-Acetoxy-3',5'-methylbenzophenone is an organic compound belonging to the benzophenone family, characterized by its acetoxy and methyl substituents. This compound has garnered interest for its potential biological activities, including antibacterial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O3. The structure features an acetoxy group at the 2-position and methyl groups at the 3' and 5' positions of the benzophenone core, influencing its chemical reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays, such as DPPH radical scavenging and ABTS assays. The compound demonstrates a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Assay30

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and cell cycle arrest. Notably, it inhibits the proliferation of various cancer cells, including breast and colon cancer lines.

Case Study: Breast Cancer Cell Lines

A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptosis.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress, which is implicated in cancer progression.
  • Interaction with Cellular Targets : The acetoxy group can hydrolyze to release acetic acid, potentially modifying protein interactions within cells.

Properties

IUPAC Name

[2-(3,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-12(2)10-14(9-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAUFBIYKFNXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641614
Record name 2-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-15-7
Record name Methanone, [2-(acetyloxy)phenyl](3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.